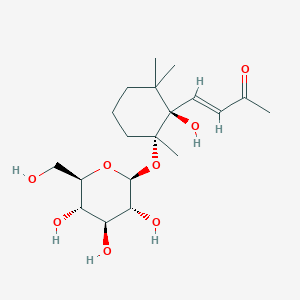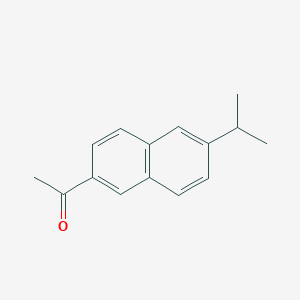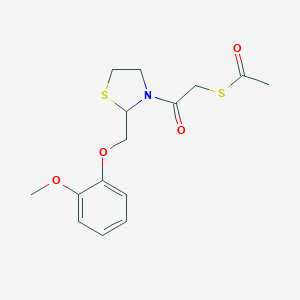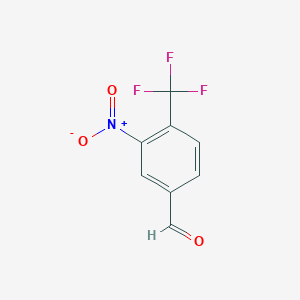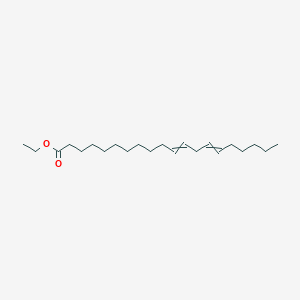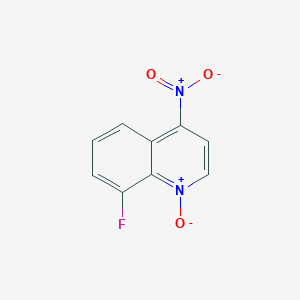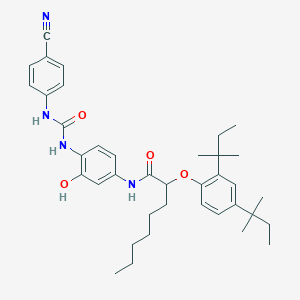
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide, also known as Cmpd-15, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. Cmpd-15 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in the treatment of various diseases.
Mécanisme D'action
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide binds selectively to estrogen receptors and modulates their activity in a tissue-specific manner. It acts as an agonist in some tissues, such as bone and cardiovascular tissue, and as an antagonist in others, such as breast and uterine tissue. This selective binding makes N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide a promising therapeutic agent as it can target specific tissues without causing adverse effects in others.
Effets Biochimiques Et Physiologiques
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide in lab experiments is its selectivity for estrogen receptors, allowing for targeted studies. However, one limitation is that N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide is a synthetic compound and may not fully mimic the effects of natural estrogen in the body.
Orientations Futures
Future research on N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide could focus on its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosages and administration methods for N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide to maximize its therapeutic effects while minimizing potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process starts with the synthesis of 4-cyanophenyl isocyanate, which is then reacted with 3-hydroxybenzoic acid to form an intermediate. The intermediate is further reacted with 2-(2,4-di-tert-pentylphenoxy)octanoic acid to yield the final product, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide.
Applications De Recherche Scientifique
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
108673-51-4 |
|---|---|
Nom du produit |
N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide |
Formule moléculaire |
C38H50N4O4 |
Poids moléculaire |
626.8 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]octanamide |
InChI |
InChI=1S/C38H50N4O4/c1-8-11-12-13-14-34(46-33-22-17-27(37(4,5)9-2)23-30(33)38(6,7)10-3)35(44)40-29-20-21-31(32(43)24-29)42-36(45)41-28-18-15-26(25-39)16-19-28/h15-24,34,43H,8-14H2,1-7H3,(H,40,44)(H2,41,42,45) |
Clé InChI |
GFGGMTSLPLFRRE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
SMILES canonique |
CCCCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



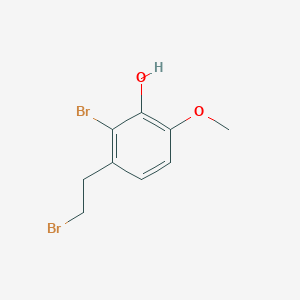
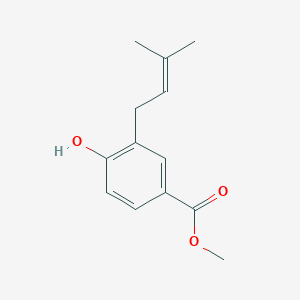
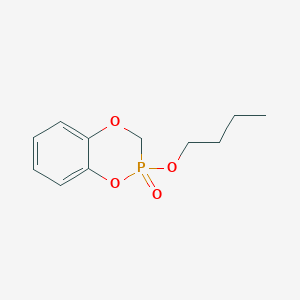
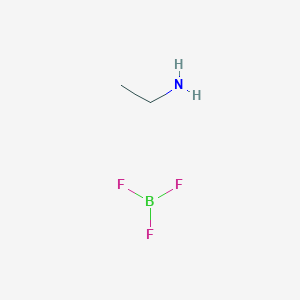
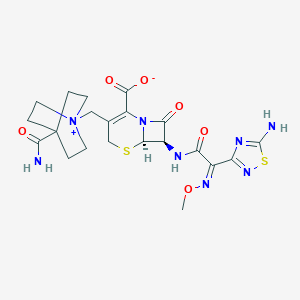
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
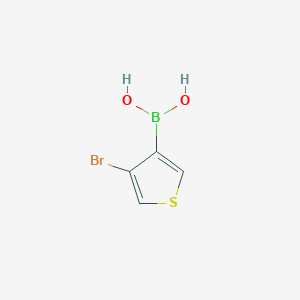
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
